molecular formula C14H12N2 B095336 Anthracen-2-YL-hydrazine CAS No. 17529-06-5

Anthracen-2-YL-hydrazine

Cat. No. B095336
CAS RN: 17529-06-5
M. Wt: 208.26 g/mol
InChI Key: TXDKKDLVUVUMIJ-UHFFFAOYSA-N
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Description

Anthracen-2-YL-hydrazine is a chemical compound with the molecular formula C14H12N2 . It is a derivative of hydrazine where an anthracene moiety is attached to one of the nitrogen atoms of the hydrazine .


Synthesis Analysis

The synthesis of Anthracen-2-YL-hydrazine and its derivatives often involves the reaction of appropriate hydrazides with different carbonyl compounds, acid anhydrides, acid chlorides, and some carbon electrophiles .


Molecular Structure Analysis

The molecular structure of Anthracen-2-YL-hydrazine is characterized by the presence of a hydrazine group attached to an anthracene moiety . The exact structure can be determined using various spectroscopic methods .


Chemical Reactions Analysis

Anthracen-2-YL-hydrazine can participate in various chemical reactions. For instance, it can react with carbonyl compounds, acid anhydrides, acid chlorides, and some carbon electrophiles to form new anthracene derivatives .

Scientific Research Applications

Synthesis and Biological Activity

Anthracen-2-yl-hydrazine and its derivatives have been utilized in the synthesis of novel compounds with expected biological activities. One study described the synthesis of indolylpyridazinone derivatives from 4-anthracen-9-yl-4-oxo-but-2-enoic acid, which showed antibacterial activity (Abubshait, 2007). Similarly, other anthracen-10(9H)-ones derivatives have been studied for their in vitro antibacterial activity, demonstrating significant effectiveness against certain bacterial strains (Kumar, Jain, & Jain, 2014).

Photoinduced Electron Transfer

Anthracen-2-yl-hydrazine derivatives have been investigated for their role in photoinduced electron transfer. A study focusing on 2-tert-butyl-3-(anthracen-9-yl)-2,3-diazabicyclo[2.2.2]octane revealed insights into intramolecular photoinduced electron transfer from a hydrazine unit to an aromatic group, offering potential applications in the study of electron-transfer reactions and mixed valence (Valverde-Aguilar, Wang, Nelsen, & Zink, 2006).

Fluorescence Sensing

Anthracen-2-yl-hydrazine derivatives have also found applications in fluorescence sensing. For example, derivatives have been used for selective fluorescence sensing of copper(II) and water, showcasing the versatility of anthracen-based compounds in developing sensitive fluorescence sensors for environmental and analytical chemistry (Mariappan et al., 2014).

Catalytic Activity

The synthesis of Ru(II) hydrazone complexes from anthracen-based ligands has demonstrated catalytic activity in α-alkylation, indicating the potential of these complexes in catalysis and synthetic organic chemistry (Murugan, Vijayapritha, Kavitha, & Viswanathamurthi, 2020).

Drug Delivery Systems

Anthracen-2-yl-hydrazine derivatives have been explored as part of block copolymers for drug delivery systems, offering insights into the potential of these compounds in enhancing the bioavailability of poorly water-soluble drugs (Ghosh, Singharoy, Naskar, & Bhattacharya, 2019).

properties

IUPAC Name

anthracen-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-16-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDKKDLVUVUMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629580
Record name (Anthracen-2-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anthracen-2-YL-hydrazine

CAS RN

17529-06-5
Record name (Anthracen-2-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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